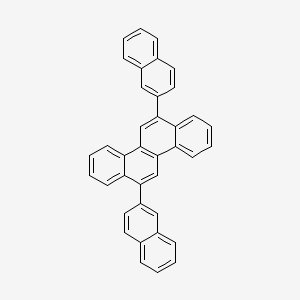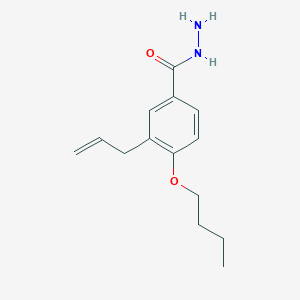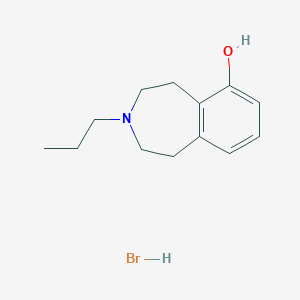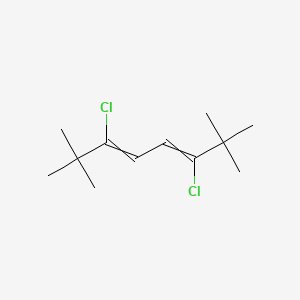
6,12-Di(naphthalen-2-yl)chrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,12-Di(naphthalen-2-yl)chrysene: is a polycyclic aromatic hydrocarbon that consists of a chrysene core substituted with naphthalen-2-yl groups at the 6 and 12 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,12-Di(naphthalen-2-yl)chrysene typically involves the following steps:
Suzuki Cross-Coupling Reaction: This reaction involves the coupling of 6,12-dibromochrysene with naphthalen-2-ylboronic acid in the presence of a palladium catalyst and a base.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 6,12-Di(naphthalen-2-yl)chrysene can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of the compound. Common reagents include nitric acid for nitration and halogens like bromine for halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens (bromine, chlorine), catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Quinones, oxygenated derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: 6,12-Di(naphthalen-2-yl)chrysene is used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons. It is also studied for its electronic properties and potential use in organic semiconductors .
Biology and Medicine:
Industry: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties .
Mecanismo De Acción
The mechanism of action of 6,12-Di(naphthalen-2-yl)chrysene in optoelectronic applications involves its ability to absorb and emit light efficiently. The compound’s extended conjugated system allows for effective charge transport and light emission, making it suitable for use in OLEDs. The molecular targets and pathways involved include the interaction of the compound with other materials in the device to facilitate electron and hole transport, leading to light emission.
Comparación Con Compuestos Similares
9,10-Di(naphthalen-2-yl)anthracene: Another polycyclic aromatic hydrocarbon with similar structural features and applications in optoelectronics.
Dithieno[3,2-a3′,2′-j][5,6,11,12]chrysene diimides: Compounds with a twisted molecular backbone, used in organic dyes and optoelectronic devices.
Uniqueness: 6,12-Di(naphthalen-2-yl)chrysene is unique due to its specific substitution pattern on the chrysene core, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in OLEDs and other optoelectronic devices, where efficient light emission and charge transport are crucial.
Propiedades
Número CAS |
663954-29-8 |
|---|---|
Fórmula molecular |
C38H24 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
6,12-dinaphthalen-2-ylchrysene |
InChI |
InChI=1S/C38H24/c1-3-11-27-21-29(19-17-25(27)9-1)35-23-37-34-16-8-6-14-32(34)36(24-38(37)33-15-7-5-13-31(33)35)30-20-18-26-10-2-4-12-28(26)22-30/h1-24H |
Clave InChI |
WXJPKEMBBWTLKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C(C5=CC=CC=C54)C6=CC7=CC=CC=C7C=C6)C8=CC=CC=C83 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12546474.png)
![1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene](/img/structure/B12546481.png)
![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)

![8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol](/img/structure/B12546507.png)

![4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12546525.png)
![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)




